molecular formula C20H22N2O5S B4953639 2-[[1-(Benzenesulfonyl)piperidine-4-carbonyl]-methylamino]benzoic acid

2-[[1-(Benzenesulfonyl)piperidine-4-carbonyl]-methylamino]benzoic acid

Cat. No.: B4953639
M. Wt: 402.5 g/mol
InChI Key: JQLPSLLVIAGKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-(Benzenesulfonyl)piperidine-4-carbonyl]-methylamino]benzoic acid is a complex organic compound that features a benzenesulfonyl group attached to a piperidine ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(Benzenesulfonyl)piperidine-4-carbonyl]-methylamino]benzoic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzenesulfonyl group. The final step involves the attachment of the benzoic acid moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[[1-(Benzenesulfonyl)piperidine-4-carbonyl]-methylamino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above generally require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require an inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[[1-(Benzenesulfonyl)piperidine-4-carbonyl]-methylamino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[1-(Benzenesulfonyl)piperidine-4-carbonyl]-methylamino]benzoic acid involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the benzoic acid moiety can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[1-(Benzenesulfonyl)piperidine-4-carbonyl]-methylamino]benzoic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[[1-(benzenesulfonyl)piperidine-4-carbonyl]-methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-21(18-10-6-5-9-17(18)20(24)25)19(23)15-11-13-22(14-12-15)28(26,27)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLPSLLVIAGKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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